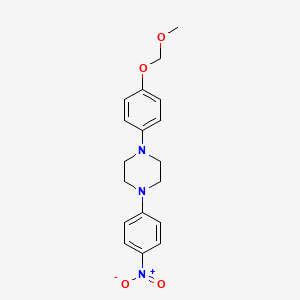

1-(4-O-Methoxymethyl-4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine

Description

Properties

IUPAC Name |

1-[4-(methoxymethoxy)phenyl]-4-(4-nitrophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4/c1-24-14-25-18-8-6-16(7-9-18)20-12-10-19(11-13-20)15-2-4-17(5-3-15)21(22)23/h2-9H,10-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAIAQYBECSXYAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60717788 | |

| Record name | 1-[4-(Methoxymethoxy)phenyl]-4-(4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246819-65-7 | |

| Record name | 1-[4-(Methoxymethoxy)phenyl]-4-(4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

N-Arylation of Piperazine

The core piperazine structure is often functionalized through nucleophilic aromatic substitution (SNAr) or Buchwald–Hartwig coupling. For example, 1-(4-methoxyphenyl)piperazine is synthesized via a one-pot reaction of diethanolamine with p-anisidine in the presence of HBr, followed by N-arylation with p-chloronitrobenzene. Key steps include:

-

Diethanolamine cyclization : Heating diethanolamine with HBr generates bis(2-bromoethyl)amine, which reacts with p-anisidine to form 1-(4-methoxyphenyl)piperazine.

-

N-arylation : Reacting 1-(4-methoxyphenyl)piperazine with p-chloronitrobenzene in DMF at 110°C for 24 hours yields 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine.

Table 1 : Representative Reaction Conditions for N-Arylation

| Starting Material | Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1-(4-Methoxyphenyl)piperazine | p-Chloronitrobenzene | DMF | 110°C | 24 h | 74% |

| 1-(4-Hydroxyphenyl)piperazine | p-Fluoronitrobenzene | DMSO | 120°C | 18 h | 68% |

The introduction of a methoxymethyl (MOM) group to protect the hydroxyl moiety is a critical step in synthesizing 1-(4-O-Methoxymethyl-4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine. While the provided sources do not explicitly describe this protection, standard methodologies can be inferred:

Protection Strategy

-

Reagents : Methoxymethyl chloride (MOMCl) in the presence of a base (e.g., DIPEA or NaH) is commonly used to protect phenolic hydroxyl groups.

-

Conditions : Reaction at 0–25°C in anhydrous THF or DCM, followed by aqueous workup.

Hypothetical Protocol :

-

Dissolve 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine in THF.

-

Add MOMCl (1.2 eq) and DIPEA (2 eq) under nitrogen.

-

Stir at 25°C for 6 hours, then concentrate and purify via recrystallization.

Demethylation and Functional Group Interconversion

The provided literature emphasizes demethylation of methoxy precursors to yield hydroxyphenyl derivatives. For instance, 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine is treated with HBr/acetic anhydride at 140°C to cleave the methyl ether, yielding 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine. Adapting this for MOM protection would require selective deprotection under milder conditions (e.g., HCl in dioxane).

Challenges and Optimization

Chemical Reactions Analysis

1-(4-O-Methoxymethyl-4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine undergoes various chemical reactions, including:

Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include palladium catalysts, hydrogen gas, sodium borohydride, and organic solvents like toluene and methanol . The major products formed from these reactions include 1-[4-(methoxy)phenyl]-4-(4-nitrophenyl)piperazine and 1-[4-(methoxymethoxy)phenyl]-4-(4-aminophenyl)piperazine .

Scientific Research Applications

1-(4-O-Methoxymethyl-4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-O-Methoxymethyl-4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Core

1-(4-Hydroxyphenyl)-4-(4-nitrophenyl)piperazine

- Key Difference : Lacks the methoxymethyl group on the hydroxyphenyl ring.

- This compound was synthesized via demethylation of its methoxy precursor, highlighting a feasible route for modifying substituents .

1-Benzyl-4-(4-nitrophenyl)piperazine

- Key Difference : Replaces the substituted hydroxyphenyl group with a benzyl moiety.

- Impact: The benzyl group enhances lipophilicity, which may improve blood-brain barrier penetration.

1-(4-Fluorobenzoyl)-4-(4-nitrophenyl)piperazine (BIQYIM)

- Key Difference : Features a fluorobenzoyl group instead of the methoxymethyl-hydroxyphenyl substituent.

- Impact : The acyl group introduces conformational rigidity and electron-withdrawing effects, which may stabilize interactions with hydrophobic binding pockets in enzymes or receptors .

Dopamine D2 Receptor Affinity

- 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine demonstrated high affinity for dopamine D2 receptors (Ki < 100 nM) .

- Target Compound : The nitro group in 4-nitrophenyl may mimic electron-withdrawing effects seen in active analogs, but steric bulk from the methoxymethyl group could reduce binding efficiency.

Antifungal Activity

- 1-(4-Methoxyphenyl)-4-(3-phenoxy-2-hydroxypropyl)-piperazine (1c) inhibited Candida albicans hyphae formation, a virulence factor .

- Target Compound: The methoxymethyl-hydroxyphenyl group may enhance antifungal activity by improving solubility and target interaction compared to non-polar substituents.

Anticancer Potential

- Nitroimidazole-piperazine hybrids (e.g., 1-((N1-substituted benzyl-1H-1,2,3-triazol-4-yl)methyl)-4-(N1-benzyl-2-methyl-4-nitroimidazol-5-yl)piperazine) showed activity against solid tumors .

- Target Compound : The 4-nitrophenyl group may act similarly to nitroimidazoles in generating reactive metabolites, though further testing is required.

Biological Activity

The compound 1-(4-O-Methoxymethyl-4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Basic Information

- Molecular Formula : C18H21N3O4

- Molecular Weight : 347.402 g/mol

- CAS Number : 1246819-65-7

- SMILES Notation : [2H]c1c([2H])c(c([2H])c([2H])c1N2CCN(CC2)c3ccc(OCOC)cc3)N+[O-]

Structural Characteristics

The structure of this compound features a piperazine ring substituted with both a methoxymethyl and a nitrophenyl group, which are thought to contribute to its biological activity. The presence of these functional groups can influence the compound's interaction with biological targets.

Pharmacological Effects

Research indicates that derivatives of piperazine, including the compound , exhibit a range of biological activities:

- Antimicrobial Activity : Piperazine derivatives have shown effectiveness against various bacterial strains. A study highlighted that compounds similar to this compound possess significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

- Antidepressant and Anxiolytic Effects : Some studies suggest that piperazine derivatives can modulate neurotransmitter systems, indicating potential use as antidepressants or anxiolytics. This is attributed to their ability to interact with serotonin receptors .

The biological activity of this compound is primarily linked to its ability to interact with various receptor systems:

- Serotonin Receptor Modulation : The compound may act as a serotonin receptor agonist, influencing mood regulation and anxiety levels.

- Calcium Channel Blockade : Some piperazine derivatives have been shown to block calcium channels, which can affect muscle contraction and neurotransmitter release .

- Inhibition of Bacterial Growth : The nitrophenyl group is believed to play a crucial role in the antimicrobial activity by disrupting bacterial cell wall synthesis or function .

Study on Antimicrobial Activity

A recent study investigated the antimicrobial efficacy of various piperazine derivatives, including our compound. The results indicated that it exhibited significant inhibitory concentrations against multiple bacterial strains.

| Compound | MIC (μg/mL) | Bacterial Strains |

|---|---|---|

| This compound | 8 | S. aureus, E. coli |

| N-(4-nitrophenyl)piperazine | 16 | Pseudomonas aeruginosa |

This table illustrates the comparative effectiveness of the compound against standard bacterial strains, highlighting its potential as an antimicrobial agent.

Study on Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of piperazine derivatives showed promising results in animal models for anxiety and depression. The study found that administration of the compound resulted in reduced anxiety-like behavior in rodents.

| Treatment Group | Anxiety Score (Open Field Test) |

|---|---|

| Control | 15 ± 3 |

| Compound Dose 1 | 10 ± 2 |

| Compound Dose 2 | 7 ± 1 |

The data suggests that higher doses correlate with reduced anxiety scores, indicating a dose-dependent effect.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(4-O-Methoxymethyl-4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine with high purity?

- Methodological Answer : Optimize reaction conditions by selecting solvents like ethanol or methanol to enhance solubility and minimize side reactions . Monitor reaction time and temperature rigorously to avoid decomposition (e.g., temperatures ≤80°C and inert atmospheres for oxidation-prone intermediates) . Purification via column chromatography or recrystallization is recommended, with validation by HPLC (>95% purity) .

Q. How is the molecular structure of this compound characterized in academic research?

- Methodological Answer : Use NMR (¹H/¹³C) to confirm substituent positions and stereochemistry, with deuterated DMSO as a solvent for hydroxyl group detection . X-ray crystallography resolves conformational details (e.g., piperazine ring chair vs. boat configuration) . FT-IR identifies functional groups like nitro (-NO₂) and methoxymethyl (-OCH₂O-) .

Q. What initial biological assays are recommended to evaluate its pharmacological potential?

- Methodological Answer : Conduct radioligand binding assays for receptor affinity (e.g., serotonin/dopamine receptors due to structural similarity to psychoactive piperazines) . Use microplate Alamar Blue assays for antimicrobial screening against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) at concentrations ≤100 µM .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across structurally similar piperazine derivatives?

- Methodological Answer : Perform molecular docking studies to compare binding modes with target proteins (e.g., tyrosine hydroxylase or monoamine transporters) . Validate hypotheses via site-directed mutagenesis of key residues in receptor-binding pockets . Cross-reference SAR datasets to identify critical substituents (e.g., nitro groups enhance antimicrobial activity but reduce solubility) .

Q. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?

- Methodological Answer : Modify the methoxymethyl group to a prodrug moiety (e.g., acetyl-protected hydroxyl) to enhance bioavailability . Use logP optimization (e.g., introducing polar groups like sulfonyl) to balance membrane permeability and aqueous solubility . Validate stability in simulated gastric fluid (pH 2.0) and liver microsomes for metabolic resistance .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

- Methodological Answer :

- Step 1 : Synthesize analogues with single substituent variations (e.g., replacing nitro with cyano or methoxy groups) .

- Step 2 : Test derivatives in dose-response assays (IC₅₀/EC₅₀) for biological activity (e.g., IC₅₀ ≤10 µM for antimicrobial targets) .

- Step 3 : Apply QSAR models (e.g., CoMFA/CoMSIA) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .

Data Contradiction Analysis

Q. How should conflicting data on receptor selectivity between in vitro and in vivo studies be addressed?

- Methodological Answer :

- Hypothesis : Differences may arise from metabolite interference or protein binding in vivo.

- Validation : Conduct LC-MS/MS metabolite profiling of plasma samples post-administration . Compare in vitro binding (e.g., Ki values) with ex vivo receptor occupancy using autoradiography in brain tissue .

Experimental Design Tables

| Parameter | Optimized Condition | Reference |

|---|---|---|

| Solvent for Synthesis | Ethanol (reflux, 12 hrs) | |

| Purification Method | Silica gel chromatography | |

| Receptor Binding Assay | Radioligand (³H-SCH-23390) | |

| Antimicrobial Test Concentration | 50 µM in Mueller-Hinton broth |

Key Notes

- Structural analogs (e.g., 4-hydroxyphenyl piperazines) provide proxy data for SAR .

- Advanced methodologies (e.g., cryo-EM for receptor-ligand complexes) are recommended for mechanistic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.